![molecular formula C21H26BrNO4 B1676469 Methylnaltrexone bromide CAS No. 73232-52-7](/img/structure/B1676469.png)
Methylnaltrexone bromide
Overview
Description
Methylnaltrexone Bromide, also known as MNTX, is a medication that acts as a peripherally acting μ-opioid receptor antagonist . It is used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer, or in patients with long-lasting pain caused by a previous cancer or its treatment who do not need weekly increases in opioid dosage . It is a peripheral mu-opioid receptor antagonist that cannot cross the blood-brain barrier, thus it reverses many opioid side-effects without interfering with pain relief .
Physical And Chemical Properties Analysis
Methylnaltrexone Bromide has a molecular formula of C21H26NO4 and a molecular weight of 436.34 . It is a quaternary derivative of naltrexone, which increases its polarity and decreases its lipid solubility compared to traditional opioid agonists used for pain treatment .
Scientific Research Applications
Methylnaltrexone Bromide: Scientific Research Applications:
Treatment of Opioid-Induced Constipation (OIC)
Methylnaltrexone bromide is widely used to treat constipation caused by opioids, particularly in patients with chronic pain not related to cancer. It acts as a peripheral mu-opioid receptor antagonist, effectively alleviating constipation without affecting analgesia since it cannot cross the blood-brain barrier .
Pharmacokinetics in Clinical Practice
The predictable pharmacokinetic behavior of Methylnaltrexone makes it a valuable drug in clinical practice. Its efficacy and tolerability facilitate its utilization for the treatment of OIC in patients with advanced medical illnesses .
Palliative Care
In palliative care settings, Methylnaltrexone is prescribed for patients with advanced illness receiving opioid therapy. It helps manage the side effects of opioids without compromising their pain-relieving effects .
Chronic Noncancer Pain
Studies have been conducted to understand the long-term safety and efficacy of Methylnaltrexone in patients with chronic noncancer pain. These studies are crucial as opioid-induced constipation persists with long-term opioid use .
USP Reference Standard
Methylnaltrexone bromide is also used as a USP (United States Pharmacopeia) reference standard, intended for use in specified quality tests and assays as per USP compendia .
Safety And Hazards
Methylnaltrexone Bromide is contraindicated in patients with known or suspected mechanical gastrointestinal obstruction and patients at increased risk of recurrent obstruction, due to the potential for gastrointestinal perforation . It is also noted that Methylnaltrexone Bromide is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Future Directions
Methylnaltrexone Bromide is currently approved for the treatment of opioid-induced constipation in patients with advanced illness receiving palliative care when the response to laxatives is insufficient . There is an ongoing Phase 2 investigator-initiated study of Methylnaltrexone Bromide in patients with resectable head and neck squamous cell carcinoma .
properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGIYSGOEZJNBE-KNLJMPJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868236 | |
Record name | Naltrexone methobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylnaltrexone bromide | |
CAS RN |
73232-52-7 | |
Record name | Methylnaltrexone bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73232-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrexone methobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, bromide, (5α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methylnaltrexone bromide interact with its target, the mu-opioid receptor?
A1: Methylnaltrexone bromide acts as an antagonist at the mu-opioid receptor, meaning it binds to the receptor but does not activate it. By blocking the receptor, it prevents opioids from binding and exerting their effects. []
Q2: What are the structural features of methylnaltrexone bromide?
A2: Methylnaltrexone bromide is a quaternary derivative of naltrexone, with an N-methyl-quaternary amine group that significantly limits its ability to cross the blood-brain barrier. [, ] Its molecular formula is C21H26NO4+·Br−, and it exists as a methanol monosolvate in its crystalline form. The structure comprises three six-membered rings, two in chair conformations and one with a C=C double bond in an approximate half-boat conformation. Additionally, it contains a 2,3-dihydrofuran ring adopting an envelope conformation. []
Q3: How stable is methylnaltrexone bromide under various conditions?
A3: Methylnaltrexone bromide exhibits good stability under various conditions. Research has focused on developing specific formulations to further enhance its stability, solubility, and bioavailability. []
Q4: What strategies are employed to improve the formulation of methylnaltrexone bromide?
A4: Studies have explored the use of acidic stabilizing agents to enhance the stability of methylnaltrexone bromide in solid compositions. This approach helps maintain consistent product quality and addresses challenges related to stability and content uniformity during preparation and storage. []
Q5: What is the pharmacokinetic profile of methylnaltrexone bromide?
A5: Methylnaltrexone bromide exhibits high bioavailability after subcutaneous administration at therapeutic doses. It has a terminal half-life of approximately 8-9 hours and undergoes minimal metabolism. Elimination occurs through renal and non-renal routes. []
Q6: How does the pharmacokinetic behavior of methylnaltrexone bromide contribute to its clinical use?
A6: The predictable pharmacokinetic profile of methylnaltrexone bromide, along with its high efficacy and good tolerability, makes it suitable for clinical use. []
Q7: Does methylnaltrexone bromide demonstrate any significant drug-drug interactions?
A7: Research suggests limited potential for drug-drug interactions with methylnaltrexone bromide. []
Q8: What in vitro and in vivo models have been used to study the efficacy of methylnaltrexone bromide?
A8: The efficacy of methylnaltrexone bromide has been investigated using various models, including cell-based assays, animal models (specifically rats and rhesus macaques), and clinical trials. These studies have provided insights into its mechanism of action, pharmacokinetic properties, and potential therapeutic applications. [, , , , , ]
Q9: Has methylnaltrexone bromide demonstrated efficacy in treating opioid-induced constipation?
A9: Yes, clinical trials have demonstrated the efficacy of methylnaltrexone bromide in treating opioid-induced constipation, particularly in patients with advanced illness receiving palliative care. [, , , , , ]
Q10: What is the safety profile of methylnaltrexone bromide?
A10: Studies indicate a favorable safety profile for methylnaltrexone bromide, but further research, particularly regarding long-term effects, is necessary. []
Q11: What analytical methods are employed to characterize and quantify methylnaltrexone bromide?
A11: Various analytical methods, such as chromatography, including head-space capillary gas chromatography and high-performance liquid chromatography (HPLC), are used for detecting methylnaltrexone bromide and its impurities. [, ] Mass spectrometry techniques are also coupled with HPLC for related substance analysis. []
Q12: Are there specific considerations for the quality control of methylnaltrexone bromide?
A12: Quality control measures during the manufacturing process are crucial to ensure the purity of methylnaltrexone bromide. This includes minimizing the presence of impurities like (S)-N-methylnaltrexone bromide and 3-phenol alkylate byproducts. []
Q13: How is methylnaltrexone bromide administered?
A13: Currently, methylnaltrexone bromide is available in both subcutaneous injection and oral dosage forms. [, ]
Q14: What are the future directions for research on methylnaltrexone bromide?
A14: Ongoing research on methylnaltrexone bromide focuses on exploring its potential in other clinical applications, optimizing its formulation for enhanced efficacy, and investigating its long-term safety and efficacy in various patient populations. [, , , ]
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